2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and a furan ring, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of strong bases or catalysts.
Attachment of the Furan Ring: The furan ring can be introduced via nucleophilic substitution reactions using furan-2-ylmethyl halides or similar reagents.
Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate carboxylic acid or ester with an amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the cyclopropyl group can be oxidized under strong oxidizing conditions.
Reduction: The pyridazinone core can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce dihydropyridazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, pending further research.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other compounds with similar pyridazinone cores.
Cyclopropyl-Containing Compounds: Compounds featuring cyclopropyl groups, known for their unique chemical properties.
Furan-Containing Compounds: Compounds with furan rings, often found in biologically active molecules.
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(15(20)16-9-12-3-2-8-21-12)18-14(19)7-6-13(17-18)11-4-5-11/h2-3,6-8,10-11H,4-5,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFAZGNKDPRJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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